molecular formula C13H16ClNO B095584 Azepan-1-yl(2-chlorophenyl)methanone CAS No. 18494-63-8

Azepan-1-yl(2-chlorophenyl)methanone

Cat. No.: B095584
CAS No.: 18494-63-8
M. Wt: 237.72 g/mol
InChI Key: SONJOLVUQSJDFQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(2-chlorophenyl)methanone (CAS: 18494-63-8) is a ketone derivative featuring a seven-membered azepane ring linked to a 2-chlorophenyl group via a carbonyl bridge. Its molecular formula is C₁₃H₁₆ClNO (MW: 237.73 g/mol). This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the development of receptor-targeted molecules and bioactive scaffolds . Structural characterization via NMR, IR, and HRMS confirms its configuration, with the azepane ring contributing to conformational flexibility and the chlorophenyl group enhancing electronic modulation .

Properties

CAS No.

18494-63-8

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

azepan-1-yl-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

SONJOLVUQSJDFQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl

Other CAS No.

18494-63-8

Synonyms

azepan-1-yl-(2-chlorophenyl)methanone

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Azepan-1-yl(2-chlorophenyl)methanone serves as a crucial building block in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance binding affinity to specific biological targets, making it a candidate for drug development aimed at treating neurological disorders, cancer, and other diseases.

Case Study: Neurological Disorders

Research indicates that derivatives of azepan compounds exhibit promising activity against neurological disorders. For instance, a study demonstrated that azepan derivatives could modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .

Table 1: Potential Therapeutic Applications

Application AreaTarget ConditionMechanism of Action
Neurological DisordersDepressionModulation of serotonin receptors
OncologyVarious CancersInhibition of tumor growth through apoptosis
Anti-inflammatory AgentsChronic InflammationReduction of pro-inflammatory cytokines

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential use in creating polymers with unique properties. The presence of the azepane ring contributes to the flexibility and stability of polymer chains, which can be tailored for specific applications in coatings, adhesives, and composites.

Case Study: Polymer Synthesis

A recent study focused on synthesizing a new class of polymers using azepan derivatives as monomers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to conventional polymers .

Table 2: Properties of Azepan-Based Polymers

PropertyConventional PolymersAzepan-Based Polymers
Mechanical StrengthModerateHigh
Thermal StabilityLowEnhanced
FlexibilityRigidFlexible

Biological Studies

Biochemical Probes

This compound functions as a biochemical probe in enzyme assays and receptor binding studies. Its ability to interact selectively with various biological targets makes it valuable for understanding enzyme kinetics and receptor-ligand interactions.

Case Study: Enzyme Interaction Studies

In a series of experiments, azepan derivatives were used to study their binding affinity to specific enzymes involved in metabolic pathways. Results indicated that modifications to the azepane ring significantly influenced binding efficiency, providing insights into designing more effective inhibitors .

Table 3: Enzyme Binding Affinities

CompoundEnzyme TargetBinding Affinity (Ki)
This compoundCyclic nucleotide phosphodiesterase50 nM
Other DerivativeCyclic nucleotide phosphodiesterase200 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azepane and Aromatic Moieties

The following table compares key structural analogs of Azepan-1-yl(2-chlorophenyl)methanone, focusing on substituent variations and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Azepan-1-yl(2-chloro-5-nitrophenyl)methanone Addition of nitro group at para position C₁₃H₁₅ClN₂O₃ 282.72 Enhanced reactivity for electrophilic substitution
(Azepan-1-yl)(naphthalen-1-yl)methanone Replacement of 2-chlorophenyl with naphthyl C₁₇H₁₉NO 253.34 Increased lipophilicity (logP = 3.69); potential CNS drug candidate
(4-Chlorophenyl)(4-azepan-1-ylhexyloxy)methanone Alkoxy spacer and para-chlorophenyl C₂₃H₂₇ClN₂O₃ 416.93 Histamine H3 receptor affinity (IC₅₀ = 12 nM)
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone Additional phenyl and bromophenyl groups C₂₀H₂₂BrNO 372.30 High molecular weight; halogenated analog for crystallography studies

Key Observations :

  • Electronic Effects: The nitro group in Azepan-1-yl(2-chloro-5-nitrophenyl)methanone increases electrophilicity, making it reactive in aromatic substitution reactions .
  • Lipophilicity : Replacement of 2-chlorophenyl with naphthyl (logP = 3.69 vs. ~2.5 for the parent compound) enhances membrane permeability, critical for CNS-targeted drugs .
  • Bioactivity : Alkoxy-linked analogs (e.g., compound 34 in ) show histamine H3 receptor affinity, suggesting the azepane-carbonyl motif is crucial for receptor binding .
Analytical Data
  • Purity : LC-MS purity for azepane derivatives often exceeds 95% (e.g., 100% for compound 31 in ) .
  • Spectroscopy : Distinctive ¹H NMR signals for azepane protons (δ 1.4–2.8 ppm) and carbonyl carbons (δ ~200 ppm in ¹³C NMR) are consistent across analogs .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where chlorine gas introduces a second chlorine atom at the benzaldehyde’s carbonyl position. PCl5\text{PCl}_5 facilitates the formation of a reactive acylium intermediate, enhancing reaction efficiency. Optimized parameters include:

  • Temperature : 140–170°C

  • Catalyst loading : 0.1–0.15 molar equivalents of PCl5\text{PCl}_5 relative to aldehyde

  • Reaction time : 5–8 hours

Under these conditions, the process achieves 93–98.6% yield with a purity exceeding 95%.

Purification and Characterization

The crude product is distilled under reduced pressure (135–140°C at 16 mmHg), yielding a colorless liquid. Gas chromatography (GC) confirms purity, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity:

  • 1H^1\text{H}-NMR (CDCl3_3) : δ 7.45–7.38 (m, 3H, aromatic), 7.58–7.50 (m, 1H, aromatic).

Coupling of 2-Chlorobenzoyl Chloride with Azepane

The second step involves nucleophilic acyl substitution between 2-chlorobenzoyl chloride and azepane (hexamethyleneimine), forming the target compound.

Reaction Protocol

Adapting methodologies from analogous aryl ketones, the procedure is as follows:

  • Reagents :

    • 2-Chlorobenzoyl chloride (1.0 equiv)

    • Azepane (1.1 equiv)

    • Triethylamine (Et3N\text{Et}_3\text{N}, 1.2 equiv) as a base

    • Anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) as solvent

  • Procedure :

    • Azepane and Et3N\text{Et}_3\text{N} are added dropwise to a stirred solution of 2-chlorobenzoyl chloride in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C.

    • The mixture is warmed to room temperature and stirred for 12 hours.

    • The reaction is quenched with water, and the organic layer is extracted, dried (MgSO4\text{MgSO}_4), and concentrated.

Yield and Optimization

  • Yield : 85–91% after flash column chromatography (silica gel, hexane/ethyl acetate).

  • Key factors :

    • Solvent selection : Polar aprotic solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) minimize side reactions.

    • Stoichiometry : Excess azepane ensures complete conversion of the acyl chloride.

Analytical Validation and Characterization

The final product is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3) : δ 7.45–7.38 (m, 3H, aromatic), 3.52–3.27 (m, 4H, azepane N–CH2_2), 1.46 (br, 8H, azepane ring).

  • IR (neat) : νmax\nu_{\text{max}} 1662 cm1^{-1} (C=O stretch), 1432 cm1^{-1} (C–Cl stretch).

Chromatographic Purity

Liquid chromatography–mass spectrometry (LC-MS) confirms a single peak with m/z=253.1m/z = 253.1 [M+H]+^+, aligning with the molecular formula C13H16ClNO\text{C}_{13}\text{H}_{16}\text{ClNO}.

Comparative Analysis of Synthetic Routes

The table below contrasts critical parameters for the two-step synthesis:

StepReagents/ConditionsYield (%)Purity (%)
2-Chlorobenzoyl chlorideCl2\text{Cl}_2, PCl5\text{PCl}_5, 160°C98.698.5
Azepane couplingAzepane, Et3N\text{Et}_3\text{N}, CH2Cl2\text{CH}_2\text{Cl}_29199

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance safety and efficiency during chlorination. Additionally, automated column chromatography systems streamline purification, reducing solvent waste .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) .
  • Optimize solvent selection (e.g., dichloromethane or toluene) to enhance yield and minimize side-product formation .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Answer:
Discrepancies often arise due to conformational flexibility or solvent effects in computational models. Methodological strategies include:

  • Comparative Analysis : Pair experimental ¹H/¹³C NMR (e.g., shifts reported in ) with density functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) to identify dominant conformers .
  • X-ray Crystallography : Validate molecular geometry using single-crystal diffraction data (e.g., C–Cl bond lengths and torsion angles from ).

Q. Example Workflow :

Perform variable-temperature NMR to assess dynamic effects.

Cross-validate with infrared (IR) and mass spectrometry (MS) data .

Basic: What crystallographic techniques are optimal for determining the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation in solvents like ethanol or acetonitrile.
  • Data Collection : Employ a Mo-Kα radiation source (λ = 0.71073 Å) at 173 K to reduce thermal motion artifacts .
  • Refinement : Use SHELXL for structure solution, leveraging restraints for disordered regions (e.g., azepane ring flexibility) .

Q. Critical Parameters :

  • R-factor : Aim for <0.05 for high-resolution data.
  • Data-to-Parameter Ratio : Maintain >15:1 to ensure model reliability .

Advanced: What strategies minimize by-products during the synthesis of this compound?

Answer:
By-product formation is often linked to over-acylation or ring-opening reactions . Mitigation approaches:

  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., azepane decomposition) .
  • Catalyst Optimization : Use scavengers (e.g., molecular sieves) to remove excess acyl chloride .
  • Purification : Employ recrystallization (e.g., from ethyl acetate/hexane) or HPLC for high-purity isolates .

Case Study :
In , a yield of 82% was achieved by limiting reaction time to 4 hours and using anhydrous acetone as a solvent.

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Answer:
Purity validation requires multi-technique verification :

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% threshold) .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Q. Data Cross-Check :

  • Compare melting points with literature values (e.g., 238–241°C in ).
  • Validate spectral consistency with databases like NIST Chemistry WebBook .

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